
2,6-Dichloro-3-pyridylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-3-pyridylzinc bromide is an organozinc compound with the molecular formula C5H2BrCl2NZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichloro-3-pyridylzinc bromide can be synthesized through the direct insertion of active zinc into 2,6-dichloro-3-bromopyridine. This process involves the use of highly active zinc, which is prepared by reducing zinc salts in ethereal or hydrocarbon solvents using alkali metals as reducing agents . The reaction is typically carried out in THF to stabilize the organozinc compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-pyridylzinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds . It can also participate in other types of reactions, including substitution and addition reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium or nickel catalysts, which facilitate the cross-coupling process. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the organozinc compound .
Major Products Formed
The major products formed from reactions involving this compound are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2,6-Dichloro-3-pyridylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: It serves as a building block for the synthesis of biologically active compounds and pharmaceuticals.
Medicine: The compound is used in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-pyridylzinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its organic group to a metal catalyst, such as palladium or nickel. This is followed by reductive elimination, which forms the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily the metal catalysts and the electrophilic partners in the coupling process.
Comparison with Similar Compounds
2,6-Dichloro-3-pyridylzinc bromide can be compared with other organozinc compounds, such as 2-pyridylzinc bromide and 3-pyridylzinc bromide . While these compounds share similar reactivity and applications, this compound is unique due to the presence of chlorine atoms at the 2 and 6 positions of the pyridine ring, which can influence its reactivity and selectivity in cross-coupling reactions .
List of Similar Compounds
- 2-Pyridylzinc bromide
- 3-Pyridylzinc bromide
- 2-Bromo-3-hexyl-5-iodothiophene
- 2-Bromo-5-chlorothiophene
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C5H2BrCl2NZn |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
bromozinc(1+);2,6-dichloro-3H-pyridin-3-ide |
InChI |
InChI=1S/C5H2Cl2N.BrH.Zn/c6-4-2-1-3-5(7)8-4;;/h1-2H;1H;/q-1;;+2/p-1 |
InChI Key |
STNGHEVBBMWWAG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=NC(=[C-]1)Cl)Cl.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B14872634.png)
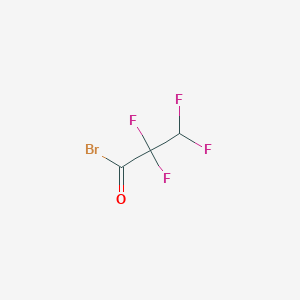
![(9R,13R,16R,17R)-8,8,13,17-tetramethyl-16-[1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one](/img/structure/B14872638.png)
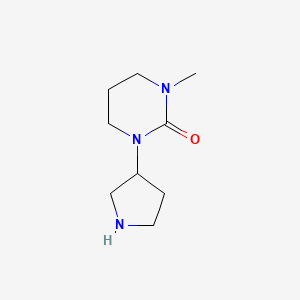
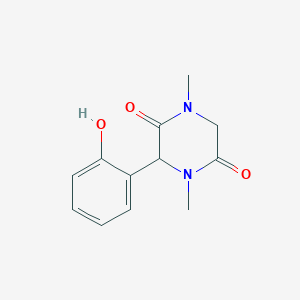
![1-[3-(dimethylamino)propyl]-4-[(3-ethoxyphenyl)carbonyl]-5-(furan-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14872684.png)


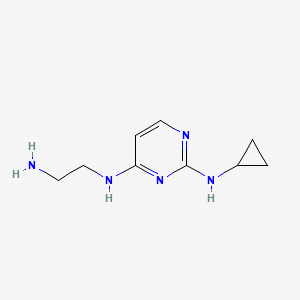

![8-(4-ethoxy-3-methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B14872703.png)
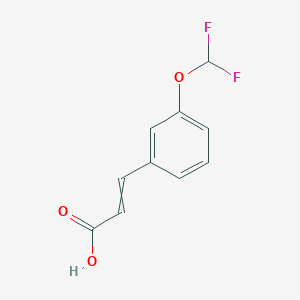
![(1S,5S,13R)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B14872708.png)
![[3-(3-Fluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14872710.png)
